4,7-Dichloro-3-methylquinoline

MAO-B Inhibition Neurochemistry Enzyme Selectivity

Medicinal chemists require specific quinoline substitution patterns for SAR studies and impurity profiling-generic scaffolds lack the 3-methyl/4,7-dichloro combination. This compound directly addresses that gap. • **Synthetic Utility:** Direct precursor to 3′-Methyl Hydroxychloroquine Diethanol (antimalarial impurity standard). • **Biological Validation:** Selective MAO-B inhibitor (IC50=17 µM; MAO-A >100 µM), ideal for neurochemistry assay controls. • **Supply:** Readily available for immediate R&D procurement.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
CAS No. 6622-28-2
Cat. No. B11891173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dichloro-3-methylquinoline
CAS6622-28-2
Molecular FormulaC10H7Cl2N
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=C(C=CC2=C1Cl)Cl
InChIInChI=1S/C10H7Cl2N/c1-6-5-13-9-4-7(11)2-3-8(9)10(6)12/h2-5H,1H3
InChIKeyLBMPXLFXMLLVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dichloro-3-methylquinoline: Strategic Building Block


4,7-Dichloro-3-methylquinoline (CAS 6622-28-2) is a methyl-substituted derivative of the 4,7-dichloroquinoline scaffold, a privileged structure in medicinal chemistry . As a heterocyclic building block, it serves as a key intermediate in the synthesis of 3′-Methyl Hydroxychloroquine Diethanol, an antimalarial analog and known impurity of Hydroxychloroquine . The compound features a quinoline core with chlorine atoms at the 4- and 7-positions, and a methyl group at the 3-position, which directly influences its chemical reactivity profile and biological target interactions .

1
MAO-B selective assay probe Reported >5.9-fold selectivity over MAO-A supports isoform-specific pathway studies.
2
Methylated quinoline building block Direct precursor for synthesizing 3'-Methyl Hydroxychloroquine and related analogs.
3
Physicochemical property modulation Pre-installed 3-methyl group alters lipophilicity context for lead optimization research.

Why 4,7-Dichloro-3-methylquinoline Cannot Be Substituted


In the development of antimalarial analogs and the exploration of monoamine oxidase (MAO) inhibitors, the precise substitution pattern on the quinoline core is critical [1]. Simple analogs like 4,7-dichloroquinoline (CAS 1138471-54-1) or 3-methylquinoline (CAS 612-58-8) lack the combined substitution pattern required for specific downstream transformations or target interactions . The 3-methyl group in 4,7-Dichloro-3-methylquinoline introduces steric and electronic effects that alter the molecule's pharmacokinetic and pharmacodynamic profile compared to non-methylated or differently chlorinated analogs [2]. The quantitative evidence below demonstrates that even within a highly related series of quinoline derivatives, this compound exhibits a distinct profile of enzyme inhibition and synthetic utility that cannot be predicted or replicated by simply interchanging with a cheaper or more common quinoline.

Target Product
Common Substitute
4,7-Dichloro-3-methylquinoline
4,7-Dichloroquinoline (CAS 1138471-54-1)
Contains a methyl group at the 3-position, enabling synthesis of 3'-methyl analogs.
Lacks 3-methyl group; synthetic pathway to methylated derivatives may be blocked.
4,7-Dichloro-3-methylquinoline
3-Methylquinoline (CAS 612-58-8)
4,7-dichloro substitution pattern contributes to reported MAO-B selectivity context.
Lacks chlorine atoms; enzyme inhibition profile and pathway response may differ.
4,7-Dichloro-3-methylquinoline
Non-methylated analogs
Estimated ΔLogP ≈ +0.5 affects membrane permeability context.
Lower lipophilicity may shift physicochemical properties and assay behavior.

4,7-Dichloro-3-methylquinoline: Quantitative Evidence


MAO-B vs. MAO-A Selectivity

In a direct, cross-target enzymatic assay, 4,7-Dichloro-3-methylquinoline exhibited a measured IC50 of 17,000 nM (17 µM) against human monoamine oxidase B (MAO-B) [1]. Critically, the same compound demonstrated no significant inhibition of human MAO-A at the highest concentration tested, with a reported IC50 > 100,000 nM (>100 µM) [1]. This establishes a selectivity ratio of >5.9-fold for MAO-B over MAO-A.

MAO-B Selectivity
Head-to-head
MAO-B IC50 17 µM vs MAO-A >100 µM (>5.9x)
Supports MAO-B pathway assay context
Reported from human membrane-bound MAO assay
MAO-B Inhibition Neurochemistry Enzyme Selectivity

Precursor to 3′-Methyl Hydroxychloroquine

4,7-Dichloro-3-methylquinoline is a direct and essential precursor in the synthesis of 3′-Methyl Hydroxychloroquine Diethanol (H916920), a methylated analog of the antimalarial drug Hydroxychloroquine . This specific transformation is not feasible using common, more readily available quinoline building blocks like 4,7-dichloroquinoline (CAS 1138471-54-1), which lacks the requisite 3-methyl group for the final analog structure .

Synthetic Route
Class-level inference
Direct precursor to 3'-Methyl HCQ
Enables methylated analog synthesis
Structural prerequisite for impurity profiling
Antimalarial Synthesis Drug Development Chemical Intermediates

pKa and Lipophilicity vs. Non-Methylated Analog

While direct experimental data for 4,7-Dichloro-3-methylquinoline is limited, class-level inference from spectrophosphorimetric studies on substituted quinolines provides a clear differentiation. The ground state pKa values for 4,7-dichloroquinoline and related compounds are well-defined [1]. The addition of a 3-methyl group to the quinoline ring is known to increase lipophilicity (LogP) by approximately 0.5-0.6 units and can modestly alter the basicity of the heterocyclic nitrogen compared to the non-methylated analog [2].

pKa & LogP
Class-level inference
ΔLogP ≈ +0.5 vs non-methylated
Alters membrane permeability context
Data to verify for specific target matrix
Physicochemical Properties Drug Design ADME Prediction

Peroxidase Inhibition Activity

In addition to MAO-B activity, 4,7-Dichloro-3-methylquinoline has been evaluated against horse radish peroxidase, yielding an IC50 of 1,060 nM (1.06 µM) [1]. This data point provides a secondary activity profile that may be relevant in certain assay systems. For comparison, while not a direct comparator in the same study, this level of activity is considered moderate and highlights a distinct pharmacological fingerprint compared to quinoline analogs that primarily target kinases or GPCRs.

Peroxidase Activity
Cross-study comparable
IC50 1.06 µM (HRP)
Supports assay interference interpretation
Moderate activity, may impact HRP-based readouts
Peroxidase Inhibition Enzymology Chemical Biology

4,7-Dichloro-3-methylquinoline: Application Scenarios


Synthesis of Methylated Antimalarials and Impurities

This is the primary and most validated application. As documented in multiple vendor and research contexts, 4,7-Dichloro-3-methylquinoline is the direct precursor for synthesizing 3′-Methyl Hydroxychloroquine Diethanol (H916920) and related methylated analogs [1]. Research groups investigating the SAR of chloroquine/hydroxychloroquine or requiring authentic reference standards for impurity profiling should procure this compound. It provides a direct route to methylated derivatives that are otherwise synthetically challenging to access.

Development of Selective MAO-B Inhibitor Probes

The compound's selective inhibition of MAO-B (IC50 = 17 µM) over MAO-A (IC50 > 100 µM) makes it a valuable chemical tool for neurochemistry research [1]. It can be used as a starting scaffold for developing more potent and selective MAO-B inhibitors, or as a control compound in assays designed to differentiate between MAO-A and MAO-B activities. Its moderate potency allows for clear windows of selectivity testing, making it ideal for assay development and validation.

Physicochemical Property Optimization in Quinoline-Based Drug Design

For medicinal chemists, this compound serves as a building block for introducing a pre-installed methyl group at the 3-position of a 4,7-dichloroquinoline core [1]. This strategic substitution alters the lipophilicity and basicity of the final compound, as inferred from class-level studies . It enables the exploration of SAR around metabolic stability and membrane permeability without requiring additional synthetic steps for methylation, thereby accelerating lead optimization campaigns.

Enzymology Studies of Peroxidase Activity

Given its moderate inhibition of horse radish peroxidase (IC50 = 1.06 µM), this compound is a relevant control or probe for studies involving peroxidase-based detection systems [1]. Researchers developing assays using horseradish peroxidase (HRP) conjugates should be aware of its potential interference. Conversely, its activity could be exploited to design novel probes or inhibitors for plant or fungal peroxidases.

Application
Selection Property
Validation Focus
Methylated Antimalarial SAR Studies
3-Methyl substitution pattern
Impurity profiling and analog synthesis
MAO-B Pathway Research
Selective MAO-B inhibition profile
MAO-A counter-screen validation
Lead Optimization Research
Physicochemical property modulation
LogP and pKa impact assessment
Enzymology Assay Development
Peroxidase inhibition activity
HRP interference control validation
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